molecular formula C20H15FN2O3 B11384840 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11384840
M. Wt: 350.3 g/mol
InChI Key: TZIJGPFGOZRQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a fluorine atom, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran core, followed by the introduction of the fluorine atom and the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone
  • 3-fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 3-fluoro-4-methylphenyl isocyanate

Uniqueness

What sets 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide apart from these similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H15FN2O3

Molecular Weight

350.3 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15FN2O3/c1-11-3-5-13(6-4-11)16-10-18(26-23-16)22-20(24)19-12(2)15-9-14(21)7-8-17(15)25-19/h3-10H,1-2H3,(H,22,24)

InChI Key

TZIJGPFGOZRQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.